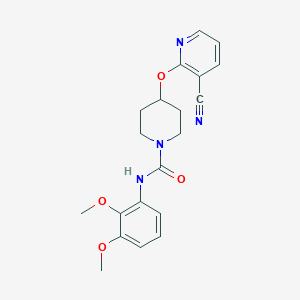

4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide

CAS No.: 1797595-84-6

Cat. No.: VC4306857

Molecular Formula: C20H22N4O4

Molecular Weight: 382.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797595-84-6 |

|---|---|

| Molecular Formula | C20H22N4O4 |

| Molecular Weight | 382.42 |

| IUPAC Name | 4-(3-cyanopyridin-2-yl)oxy-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C20H22N4O4/c1-26-17-7-3-6-16(18(17)27-2)23-20(25)24-11-8-15(9-12-24)28-19-14(13-21)5-4-10-22-19/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,23,25) |

| Standard InChI Key | GPAITKRPQZWMCS-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |

Introduction

4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide is a complex organic compound with a molecular formula of C20H22N4O4 and a molecular weight of 382.4 g/mol. This compound is of interest in various fields, including medicinal chemistry, due to its structural features that may confer potential biological activities.

Synthesis

While specific synthesis details for 4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide are not readily available, compounds with similar structures often involve multi-step syntheses. These may include reactions such as nucleophilic substitutions, amidations, and ether formations. For instance, related compounds like 3-cyanopyridine derivatives can be synthesized through one-pot reactions involving malononitrile and enaminoesters under microwave conditions .

Potential Biological Activities

Compounds containing cyanopyridine and piperidine rings have been explored for their pharmacological properties, including anticancer and neuroprotective activities . The presence of a dimethoxyphenyl group may enhance interactions with specific biological targets, potentially influencing the compound's efficacy and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume